

Mass spectrometry of 5-Chloro-2,3,3-trimethyl-3H-indole

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Compound of Interest

Compound Name: 5-Chloro-2,3,3-trimethyl-3H-indole

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An In-Depth Technical Guide to the Mass Spectrometry of **5-Chloro-2,3,3-trimethyl-3H-indole**

Authored by: A Senior Application Scientist

Introduction: The Analytical Imperative for a Key Synthetic Intermediate

5-Chloro-2,3,3-trimethyl-3H-indole is a substituted indolenine that serves as a versatile and crucial intermediate in the synthesis of a variety of high-value chemical entities. Its applications span pharmaceutical development, particularly in targeting neurological disorders, and the formulation of advanced agrochemicals and materials.^[1] The precise structural confirmation and purity assessment of this compound are paramount for ensuring the integrity and success of subsequent synthetic steps. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as the definitive analytical technique for this purpose.

This guide provides a detailed examination of the mass spectrometric behavior of **5-Chloro-2,3,3-trimethyl-3H-indole**. We will explore its predictable fragmentation patterns under electron ionization, outline a robust analytical workflow, and explain the causal reasoning behind the experimental choices, offering researchers a comprehensive framework for its characterization. The molecular formula for this compound is C₁₁H₁₂ClN, with a monoisotopic mass of 193.0658 Da and an average molecular weight of 193.67 g/mol .^{[2][3]}

Core Principles: Ionization and Analysis

For a volatile and thermally stable molecule like **5-Chloro-2,3,3-trimethyl-3H-indole**, Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical method of choice.^{[4][5]} The gas chromatograph provides excellent separation from solvents and potential impurities, while the mass spectrometer offers definitive structural information.

The most common and effective ionization technique for this class of compounds is Electron Ionization (EI).^[6] In EI, the analyte molecule is bombarded with a high-energy electron beam (conventionally 70 eV), causing the ejection of an electron to form a positively charged radical cation, known as the molecular ion ($M\dot{+}$).^{[7][8]} The significant excess energy imparted during this process induces reproducible and characteristic fragmentation, creating a unique mass spectrum that serves as a structural fingerprint.

While Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool, GC-MS is often preferred for this specific analyte due to its volatility and the highly detailed, library-searchable spectra generated by EI.^{[5][9]}

Decoding the Spectrum: Fragmentation Pathways of **5-Chloro-2,3,3-trimethyl-3H-indole**

The EI mass spectrum of **5-Chloro-2,3,3-trimethyl-3H-indole** is governed by the stability of the resulting fragment ions. The fragmentation is not random; it follows logical pathways dictated by the molecule's structure, including the substituted indole core, the gem-dimethyl group at the C3 position, and the chlorine atom on the benzene ring.

1. The Molecular Ion ($M\dot{+}$): The primary ionization event produces the molecular ion. A critical identifying feature is the isotopic pattern conferred by the chlorine atom. The spectrum will exhibit two distinct peaks for the molecular ion:

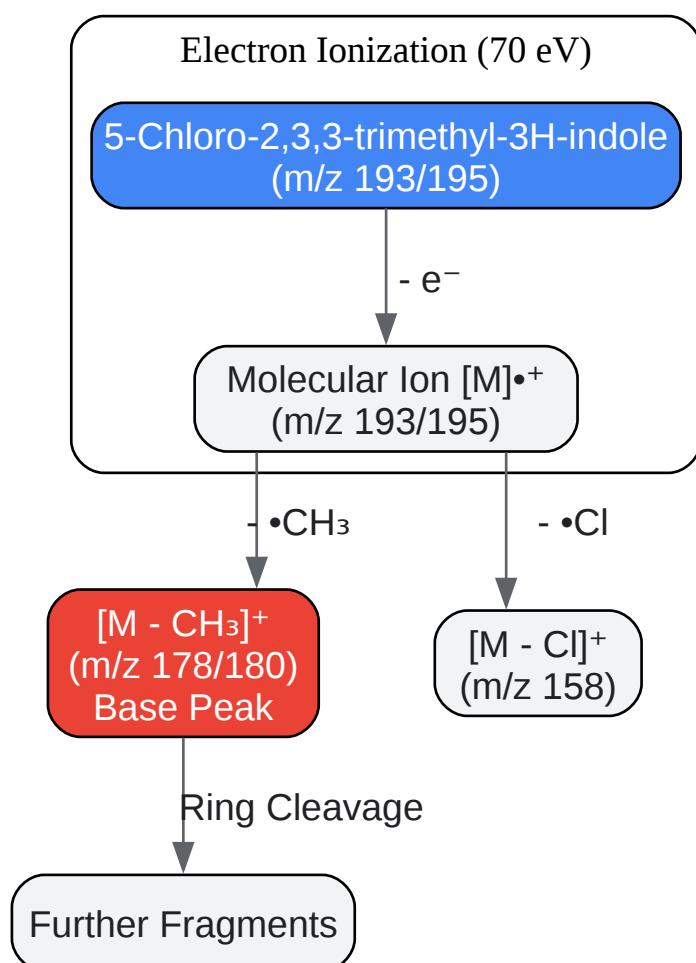
- m/z 193: Corresponding to the molecule containing the ^{35}Cl isotope.
- m/z 195: Corresponding to the molecule containing the ^{37}Cl isotope. The relative abundance of these peaks will be approximately 3:1, a hallmark signature for a monochlorinated compound.

2. The Base Peak - Loss of a Methyl Radical ($[\text{M}-15]^+$): The most favorable fragmentation pathway involves the loss of a methyl radical ($\cdot\text{CH}_3$) from the C3 position. This is a classic

example of forming a highly stabilized carbocation. The resulting ion at m/z 178 (and its ^{37}Cl isotope at m/z 180) is significantly stabilized by resonance, with the positive charge delocalized across the nitrogen and the aromatic system. Due to this high stability, the $[\text{M}-\text{CH}_3]^+$ fragment is predicted to be the base peak (the most intense peak) in the spectrum.

3. Other Significant Fragments: While the loss of a methyl group dominates, other fragmentation processes contribute to the overall spectrum, providing further corroborative evidence of the structure. General fragmentation patterns for indole derivatives often involve cleavages of the heterocyclic ring.[6][10][11]

The diagram below illustrates the primary fragmentation pathways initiated by electron ionization.



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Caption: Predicted EI fragmentation of **5-Chloro-2,3,3-trimethyl-3H-indole**.

Quantitative Data Summary

The following table summarizes the key ions expected in the mass spectrum of **5-Chloro-2,3,3-trimethyl-3H-indole**.

m/z (³⁵ Cl / ³⁷ Cl)	Proposed Ion Identity	Significance
193 / 195	[C ₁₁ H ₁₂ ClN]• ⁺	Molecular Ion (M• ⁺)
178 / 180	[M - CH ₃] ⁺	Base Peak; loss of a methyl radical
158	[M - Cl] ⁺	Loss of a chlorine radical

Experimental Protocol: A Self-Validating GC-MS Workflow

This protocol is designed to provide robust, reproducible data for the identification and purity assessment of the target analyte.

Step 1: Sample Preparation

- Solvent Selection: Choose a high-purity, volatile solvent in which the analyte is soluble. Dichloromethane or Ethyl Acetate are excellent first choices.
- Concentration: Prepare a stock solution of **5-Chloro-2,3,3-trimethyl-3H-indole** at approximately 1 mg/mL.
- Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent. This concentration range is typically ideal for modern GC-MS systems to avoid detector saturation.
- Filtration: Filter the final solution through a 0.22 µm PTFE syringe filter into an autosampler vial to remove any particulates that could contaminate the GC inlet.

Step 2: GC-MS Instrumentation and Method Parameters

The following parameters are recommended for a standard capillary GC-MS system.

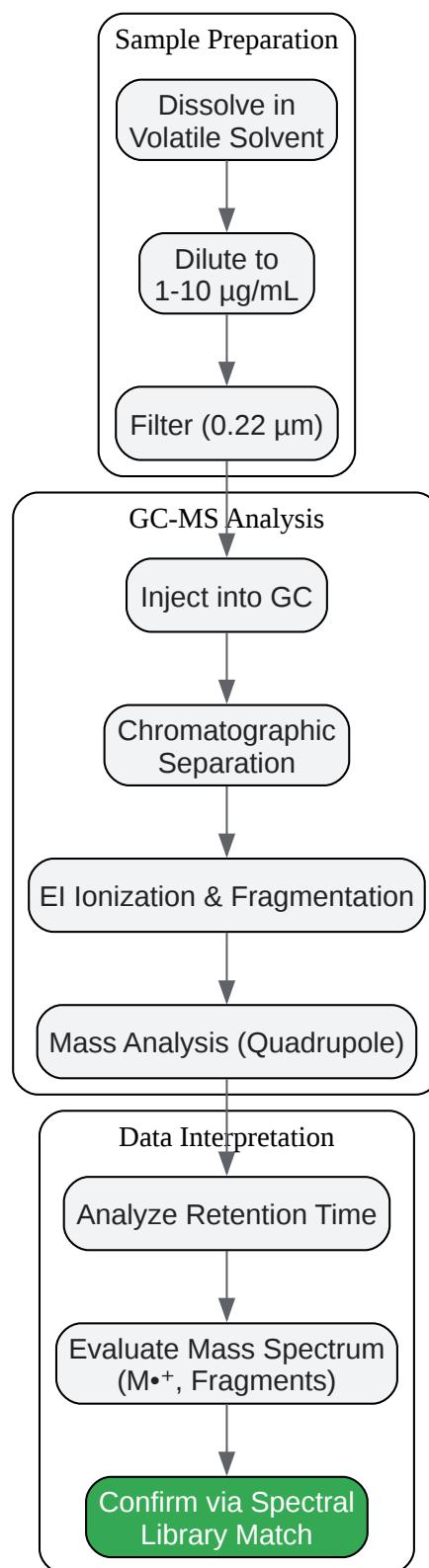
Parameter	Recommended Setting	Rationale
GC System		
Column	HP-5MS (30 m x 0.25 mm, 0.25 μ m) or equivalent	A 5% phenyl-methylpolysiloxane column provides excellent resolving power for a wide range of semi-volatile compounds.[12]
Carrier Gas	Helium	Provides good efficiency and is inert.[12]
Flow Rate	1.0 mL/min (Constant Flow)	Ensures reproducible retention times and optimal separation.
Injection Volume	1 μ L	Standard volume to prevent overloading the column.
Inlet Temperature	250 °C	Ensures rapid and complete volatilization of the analyte.
Injection Mode	Split (e.g., 50:1 ratio)	Prevents column overloading and ensures sharp chromatographic peaks for a concentrated sample.
Oven Program	Initial 60°C (hold 2 min), ramp 15°C/min to 280°C (hold 5 min)	The temperature program is designed to elute the analyte efficiently while separating it from potential impurities.[13]
MS System		
Ionization Mode	Electron Ionization (EI)	The standard for generating reproducible, library-searchable spectra.[6]
Ionization Energy	70 eV	The industry standard energy that provides a balance of molecular ion and fragment information.[10]

Source Temperature	230 °C	Prevents condensation of the analyte within the ion source.
Quadrupole Temp	150 °C	Standard operating temperature for the mass filter.
Scan Range	m/z 40-300	A range that covers potential low-mass fragments and is sufficiently above the molecular weight of the analyte.

Step 3: Data Analysis and Validation

- Retention Time: Confirm that the analyte elutes at its expected retention time under the specified GC conditions.
- Mass Spectrum Analysis:
 - Identify the molecular ion peak cluster at m/z 193/195 with the characteristic ~3:1 ratio.
 - Confirm the presence of the base peak at m/z 178/180, corresponding to the loss of a methyl group.
 - Examine for other expected fragments.
- Library Confirmation: The most critical validation step is to compare the acquired spectrum against an established mass spectral database, such as the NIST or Wiley libraries.[14][15] A high match factor (>800/1000) provides a very high degree of confidence in the compound's identity.

The following diagram outlines the complete analytical workflow.



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Caption: A comprehensive workflow for the GC-MS analysis of the target analyte.

Conclusion

The mass spectrometric analysis of **5-Chloro-2,3,3-trimethyl-3H-indole** via GC-MS with electron ionization is a powerful and reliable method for its unequivocal identification. The molecule exhibits a highly predictable fragmentation pattern, dominated by the characteristic loss of a methyl radical to form a stable cation at m/z 178, which serves as the base peak. The presence of the chlorine isotopic pattern in the molecular ion at m/z 193/195 provides an additional layer of confirmation. By following the detailed experimental protocol and validation steps outlined in this guide, researchers in pharmaceutical and chemical development can ensure the structural integrity of this vital synthetic building block, thereby upholding the quality and reproducibility of their scientific outcomes.

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